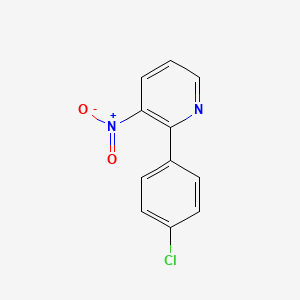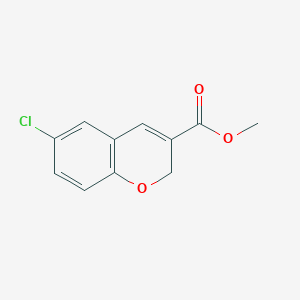![molecular formula C11H11ClF3N3O B1303367 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride CAS No. 306934-79-2](/img/structure/B1303367.png)
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
説明
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C11H11ClF3N3O and its molecular weight is 293.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Importance in Medicinal Chemistry
Research highlights the crucial role of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidines, in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. These scaffolds have been intensively investigated for their potential in developing lead molecules through diverse synthetic pathways, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts for efficient synthesis (Parmar, Vala, & Patel, 2023).
Role in Catalysis
The synthesis of complex organic compounds often involves catalytic processes where compounds like 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride may serve as intermediates or reactants. For example, the development of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions has been a significant area of research. These reactions are fundamental in creating heterocyclic and aliphatic amines, with pyrimidine derivatives playing a crucial role in the catalytic activity and the resulting product's properties (Kantam, Reddy, Srinivas, & Bhargava, 2013).
Applications in Material Science
Pyrimidine and its derivatives are also explored for their optoelectronic properties. Functionalization of these compounds, incorporating them into π-extended conjugated systems, has shown great value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This includes research on quinazolines and pyrimidines for their electroluminescent properties, indicating the potential of these compounds in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
The related compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it has been observed to interact with serine/threonine protein kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves the formation of covalent bonds between the compound and the enzyme, leading to irreversible inhibition.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is essential for cell proliferation and survival . By inhibiting key enzymes in this pathway, the compound can alter gene expression and metabolic activities, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by forming covalent bonds with the active sites of target enzymes, leading to their inhibition . Additionally, it can modulate the activity of transcription factors, thereby influencing gene expression patterns. These molecular interactions are critical for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c12-9(19)7-2-5-18(6-3-7)10-16-4-1-8(17-10)11(13,14)15/h1,4,7H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSUSYMMCMOVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380659 | |
| Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-79-2 | |
| Record name | 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)
![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)



![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)






